3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-(Benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BTF, is a chemical compound that has been extensively studied for its potential use in scientific research. BTF is a member of the benzamide family of compounds and is known for its ability to selectively inhibit certain enzymes.
Mechanism of Action
3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide selectively inhibits the activity of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and their overexpression has been linked to the development of cancer. By inhibiting HDAC activity, 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit HDAC activity, 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for HDACs. This selectivity allows for the specific targeting of cancer cells, while leaving normal cells unaffected. However, one limitation of using 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of interest is in the combination of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in the use of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to selectively inhibit HDAC activity, leading to cell death in cancer cells. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has a number of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are a number of future directions for research on 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, including the development of more potent and selective HDAC inhibitors and the use of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in the treatment of other diseases.
Scientific Research Applications
3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in scientific research. One of the main applications of 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is in the field of cancer research. 3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to selectively inhibit the activity of certain enzymes that are overexpressed in cancer cells. This inhibition leads to cell death and has been shown to be effective in killing a variety of cancer cell lines.
properties
IUPAC Name |
3-benzamido-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c22-21(23,24)17-11-4-5-12-18(17)26-20(28)15-9-6-10-16(13-15)25-19(27)14-7-2-1-3-8-14/h1-13H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIMSNUHULSTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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